2-(3-Naphthalen-2-yloxypropylamino)ethanol
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Overview
Description
2-(3-Naphthalen-2-yloxypropylamino)ethanol is an organic compound with the molecular formula C15H17NO2 It is characterized by the presence of a naphthalene ring, an ether linkage, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Naphthalen-2-yloxypropylamino)ethanol typically involves the reaction of 2-naphthol with 3-chloropropylamine, followed by the addition of ethanolamine. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: 2-naphthol reacts with 3-chloropropylamine in the presence of a base to form 2-(3-naphthalen-2-yloxy)propylamine.
Step 2: The intermediate product is then reacted with ethanolamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Naphthalen-2-yloxypropylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of naphthylamines or naphthyl alcohols.
Substitution: Formation of substituted naphthyl ethers.
Scientific Research Applications
2-(3-Naphthalen-2-yloxypropylamino)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Naphthalen-2-yloxypropylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Naphthalen-2-yloxypropylamino)propanol
- 2-(3-Naphthalen-2-yloxypropylamino)butanol
- 2-(3-Naphthalen-2-yloxypropylamino)pentanol
Uniqueness
2-(3-Naphthalen-2-yloxypropylamino)ethanol is unique due to its specific structural features, such as the presence of both a naphthalene ring and an ethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-naphthalen-2-yloxypropylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-10-9-16-8-3-11-18-15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,16-17H,3,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVXVESWNDKFHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCNCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386099 |
Source
|
Record name | 2-(3-naphthalen-2-yloxypropylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418787-71-0 |
Source
|
Record name | 2-(3-naphthalen-2-yloxypropylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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